2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Oligonucleotide synthesis Microwave-assisted chemistry Nucleoside phosphitylation

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CAS 89992-70-1) is a chlorophosphoramidite phosphitylating reagent that introduces the 2-cyanoethyl-protected phosphoramidite moiety onto nucleoside 3′- or 5′-hydroxyl groups. It is the benchmark phosphitylating agent for converting protected nucleosides into their corresponding phosphoramidite monomers—the essential building blocks for automated solid-phase oligonucleotide synthesis.

Molecular Formula C9H18ClN2OP
Molecular Weight 236.68 g/mol
CAS No. 89992-70-1
Cat. No. B013530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
CAS89992-70-1
Synonyms2-Cyanoethyl n,n-Diisopropylchlorophosphoramidite
Molecular FormulaC9H18ClN2OP
Molecular Weight236.68 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)Cl
InChIInChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3
InChIKeyQWTBDIBOOIAZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CAS 89992-70-1) Technical Profile for Oligonucleotide Synthesis Procurement


2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CAS 89992-70-1) is a chlorophosphoramidite phosphitylating reagent that introduces the 2-cyanoethyl-protected phosphoramidite moiety onto nucleoside 3′- or 5′-hydroxyl groups. It is the benchmark phosphitylating agent for converting protected nucleosides into their corresponding phosphoramidite monomers—the essential building blocks for automated solid-phase oligonucleotide synthesis . The compound is a moisture-sensitive, clear to slightly hazy colorless liquid or crystalline powder (density 1.061 g/mL at 25 °C; refractive index n20/D 1.476–1.480) that requires storage at −20 °C under inert atmosphere . Unlike non-chlorinated analogs, this reagent reacts directly with nucleoside hydroxyls without requiring an additional in situ activator for the phosphitylation step, eliminating one variable from monomer preparation workflows [1].

Direct phosphitylation — no exogenous activator required
Standard monomer preparation for automated DNA/RNA synthesis
Moisture-sensitive: anhydrous handling, −20 °C under inert gas

Why 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Cannot Be Substituted with Alternative Phosphitylating Reagents


Phosphitylating reagents used in oligonucleotide monomer synthesis differ fundamentally in their requirement for external activation, reaction kinetics, and thermal stability profile. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite contains a reactive P–Cl bond that enables direct nucleophilic displacement by a protected nucleoside hydroxyl without the stoichiometric addition of an acidic activator such as tetrazole or ethylthiotetrazole . In contrast, non-chlorinated analogs like 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite (bis-amidite) are essentially inert toward alcohols unless an activator protonates one of the amino leaving groups, adding a variable that can influence both yield and impurity profile [1]. Furthermore, the thermal resilience of the resultant phosphoramidite products generated with this chlorophosphoramidite is documented to remain intact with no degradation over extended reaction times (up to 60 min) at 65 °C under microwave conditions, a stability attribute that may not be guaranteed when using alternative phosphitylating chemistries [2]. Simple in-class substitution therefore alters the activation mechanism, reaction time, and product thermal stability—parameters that directly impact downstream coupling efficiency and final oligonucleotide purity.

Property
This Chlorophosphoramidite
Non-Chlorinated Analogs
Activation
Direct reaction with nucleoside hydroxyls
Requires stoichiometric acidic activator
Thermal stability
Documented integrity at 65 °C for 60 min
Stability may not be assured under identical conditions
Workflow variable
Eliminates activator as a process variable
Activator choice can influence yield and impurity profile

Quantitative Comparative Evidence: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite vs. Alternative Phosphitylating Reagents


Microwave-Assisted Phosphitylation Yields: Chlorophosphoramidite vs. Bis-Amidite with Activator

In a direct comparative study under identical microwave-assisted conditions (10–15 min reaction time), phosphitylation of canonical DNA and RNA nucleoside monomers using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite (with an activator) both delivered yields ranging from 40% to 90%. Notably, the chlorophosphoramidite achieved these yields without requiring an exogenous activator, whereas the bis-amidite required stoichiometric activator to initiate the reaction [1].

Phosphitylation Yield
Head-to-head
40–90% yield
No exogenous activator
Comparable yields without activator simplifies workflows
Microwave-assisted, 10–15 min
Oligonucleotide synthesis Microwave-assisted chemistry Nucleoside phosphitylation

Thermal Stability of Phosphoramidite Products Under Microwave Conditions

Phosphoramidite products synthesized using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite remained intact, with no signs of degradation over extended reaction times of up to 60 min at an elevated temperature of 65 °C under microwave irradiation [1]. No comparable thermal stability data were reported for products generated with alternative phosphitylating reagents under identical conditions in the same study.

Thermal Stability
Supporting evidence
No degradation
60 min at 65 °C
Supports extended microwave protocols
Single-agent data; comparator absent
Phosphoramidite stability Microwave synthesis Nucleoside modification

Overall Synthetic Yield in Multi-Step cSPP Synthesis

In the synthesis of cyclic sphingosine 1,3-phosphate (cSPP) from D-erythro-sphingosine, the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite as a bifunctional phosphorylating reagent enabled the four-step procedure to generate cSPP in 36% overall yield [1]. This yield serves as a benchmark for evaluating the reagent's performance in complex natural product derivatization where alternative phosphorylating strategies might yield lower or less reproducible outcomes.

Multi-Step Overall Yield
Supporting evidence
36% overall yield
(4 steps)
Benchmark for bifunctional phosphorylation
cSPP synthesis from sphingosine
Sphingosine-1-phosphate Photolytic synthesis Bifunctional phosphorylation

Selective Monophosphorylation of Carbohydrates and Nucleosides

According to the manufacturer's technical datasheet, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is employed for selective monophosphorylation of carbohydrates and nucleosides, as well as for conversion of protected ribonucleosides to phosphoramidites . This selectivity is an inherent property of the chlorophosphoramidite structure, which reacts preferentially with primary hydroxyls in the presence of secondary hydroxyls under controlled conditions—a feature that distinguishes it from less selective phosphorylating agents such as POCl3 or certain phosphorodichloridites.

Selective Phosphorylation
Class-level inference
Monophosphorylation of carbohydrates
and nucleosides reported
Context-dependent selectivity review
Supplier data; verify under specific conditions
Selective phosphorylation Carbohydrate chemistry Nucleoside modification

Procurement-Validated Application Scenarios for 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite


Automated Solid-Phase Oligonucleotide Synthesis: Monomer Preparation

This reagent is the industry-standard phosphitylating agent for converting 5′-O-DMT-protected nucleosides into their corresponding 3′-phosphoramidite monomers. These monomers are the essential building blocks for automated DNA/RNA synthesizers using solid-phase phosphoramidite chemistry [1]. The documented thermal stability of the resultant phosphoramidites under microwave conditions (no degradation after 60 min at 65 °C) further supports accelerated monomer synthesis protocols [2].

Microwave-Assisted Phosphoramidite Monomer Synthesis

For laboratories employing microwave-assisted synthesis to accelerate nucleoside phosphitylation, this reagent delivers 40–90% yields of DNA and RNA phosphoramidites within 10–15 minutes [1]. The documented product stability at elevated temperature (65 °C for 60 min) ensures that extended microwave reaction times do not compromise monomer integrity, enabling robust scale-up of accelerated synthesis protocols [2].

Synthesis of Modified Oligonucleotides with Non-Canonical Modifications

This reagent is validated for phosphitylation of non-canonical nucleoside analogs, including azobenzene-derivatized nucleosides for photoswitchable oligonucleotides [3], silicon-containing acyclonucleoside analogs [4], and aminotroponyl-conjugated deoxyuridine derivatives [5]. Its direct reactivity without an exogenous activator simplifies the synthesis of novel phosphoramidite monomers where activator compatibility may be unknown or problematic.

Selective Monophosphorylation in Carbohydrate and Nucleoside Chemistry

The reagent is specifically employed for selective monophosphorylation of carbohydrates and nucleosides, as well as conversion of protected ribonucleosides to phosphoramidites . This application scenario is particularly valuable for synthesizing phosphorylated intermediates in natural product derivatization and for preparing nucleotide analogs where controlled single-site phosphorylation is required.

Application
Selection Property
Validation Focus
Phosphoramidite monomer preparation
Activator-free reactivity
Coupling efficiency & monomer purity
Microwave-assisted monomer synthesis
Thermal stability under microwave
Reaction yield & product integrity
Modified oligonucleotide synthesis
Compatibility with non-canonical nucleosides
Activator compatibility & yield verification
Selective monophosphorylation
Primary hydroxyl selectivity
Regioselectivity & byproduct control
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